
2-Chloro-7-methylquinazoline
Overview
Description
2-Chloro-7-methylquinazoline is a chemical compound with the linear formula C9H7ClN2 . It is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 178.62 .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity, and catalysis with these metals has streamlined the synthesis of several marketed drugs .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methylquinazoline is represented by the formula C9H7ClN2 . The molecular weight of this compound is 178.62 .
Chemical Reactions Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds that have been used in various chemical reactions . The characteristic half-peak potential (Ep/2) for an EC reaction is a function of the rate constant of the chemical reaction following the initial electron-transfer step .
Physical And Chemical Properties Analysis
2-Chloro-7-methylquinazoline is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 178.62 .
Scientific Research Applications
Anti-Cancer Properties
Quinazoline derivatives, including 2-Chloro-7-methylquinazoline, have demonstrated anti-cancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .
Anti-Inflammatory Activity
2-Chloro-7-methylquinazoline has been investigated for its anti-inflammatory properties. It can modulate inflammatory mediators such as nitric oxide (NO), tumor necrotic factor α (TNF-α), and prostaglandin (PGE-2). These effects make it a potential candidate for managing inflammatory conditions .
Anti-Tuberculosis Potential
Quinazoline derivatives, including 2-Chloro-7-methylquinazoline, have shown activity against Mycobacterium tuberculosis. These compounds could contribute to the development of novel anti-tubercular drugs .
Anti-Bacterial and Anti-Fungal Effects
Studies suggest that quinazoline derivatives exhibit antibacterial and antifungal activities. 2-Chloro-7-methylquinazoline may inhibit microbial growth, making it relevant for infectious disease research .
Anti-Viral Applications
While more research is needed, quinazoline compounds have been investigated for their potential antiviral effects. They may interfere with viral replication or entry mechanisms .
Benzodiazepine Analogues Synthesis
Quinazoline 3-oxides, including 2-Chloro-7-methylquinazoline, serve as valuable intermediates in the synthesis of benzodiazepine analogues. These compounds play a crucial role in medicinal chemistry research .
Mechanism of Action
While the specific mechanism of action for 2-Chloro-7-methylquinazoline is not mentioned in the search results, quinazoline derivatives have been studied for their potential therapeutic applications . For example, Chloroquine, a quinazoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Future Directions
Quinazolines have broad-spectrum pharmacological activities, and transition-metal-catalyzed reactions have emerged as reliable tools for their synthesis . The advantages, limitations, and future perspectives of the synthesis of quinazolines through such reactions are also discussed . Moreover, the molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .
properties
IUPAC Name |
2-chloro-7-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUAQJWLZLOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)
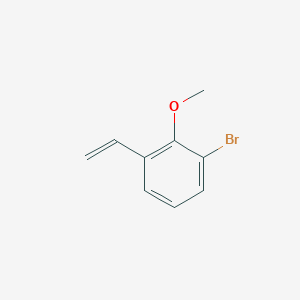

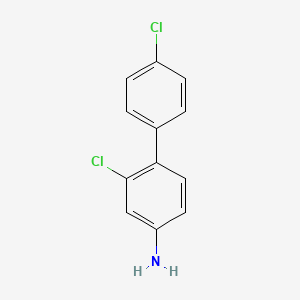
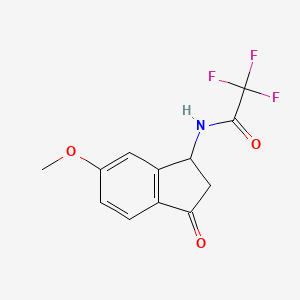



![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)


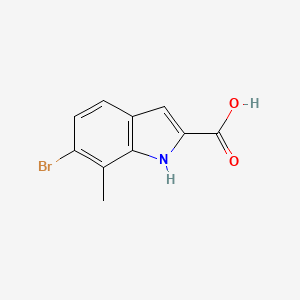
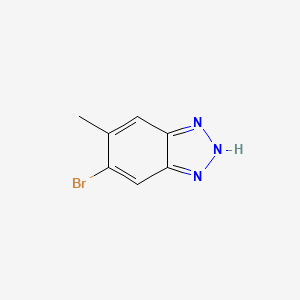
![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)